(3,5-Dichloropyridin-2-yl)boronic acid
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Overview
Description
(3,5-Dichloropyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. It is a derivative of pyridine, where the 2-position is substituted with a boronic acid group and the 3 and 5 positions are substituted with chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dichloropyridin-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dichloropyridine. This process typically uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is carried out under inert atmosphere conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, alkenyl compounds, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
(3,5-Dichloropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: It is involved in the synthesis of potential drug candidates, including inhibitors and receptor modulators.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-2-yl)boronic acid
- (3-Fluoropyridin-2-yl)boronic acid
- (3-Methoxypyridin-2-yl)boronic acid
- (4-Chloropyridin-2-yl)boronic acid
Uniqueness
(3,5-Dichloropyridin-2-yl)boronic acid is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring. This substitution pattern can influence the electronic properties of the compound, making it particularly useful in certain cross-coupling reactions where electronic effects play a crucial role .
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCOOLMYLSYCLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=N1)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694388 |
Source
|
Record name | (3,5-Dichloropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-33-9 |
Source
|
Record name | B-(3,5-Dichloro-2-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichloropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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